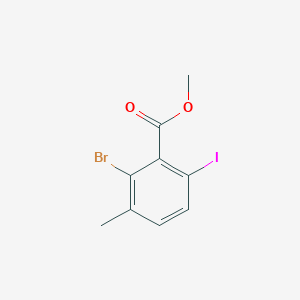

Methyl 2-bromo-6-iodo-3-methylbenzoate

Description

Properties

Molecular Formula |

C9H8BrIO2 |

|---|---|

Molecular Weight |

354.97 g/mol |

IUPAC Name |

methyl 2-bromo-6-iodo-3-methylbenzoate |

InChI |

InChI=1S/C9H8BrIO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3 |

InChI Key |

GBRKAQPTVJXODZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-bromo-6-iodo-3-methylbenzoate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Halogenation of substituted benzoic acid derivatives to introduce bromine and iodine atoms at the 2- and 6-positions of the aromatic ring.

- Esterification of the halogenated benzoic acid to form the corresponding methyl ester.

This approach ensures regioselective substitution and efficient conversion to the ester functional group.

Esterification via Dimethyl Carbonate and DABCO Catalysis

A highly efficient and environmentally friendly method for preparing 2,6-dihalogenated methyl benzoates, including methyl 2-bromo-6-iodobenzoate derivatives, involves the use of dimethyl carbonate as the methylating agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst. This method is described in detail in a 2021 patent.

Procedure Summary:

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1 | Mix 2,6-dihalogenobenzoic acid (e.g., 2-bromo-6-iodobenzoic acid) with dimethyl carbonate and DABCO | Mass ratio of acid to dimethyl carbonate: 1:6–10; molar ratio DABCO to acid: 1:1 |

| 2 | Stir and heat mixture at 90–95 °C for 10–24 hours | Reflux conditions with stirring |

| 3 | Cool reaction mixture naturally | Stop heating and allow to reach room temperature |

| 4 | Evaporate solvent under reduced pressure | Remove excess dimethyl carbonate |

| 5 | Add water (0.5 times the mass of dimethyl carbonate) to residue | Facilitate extraction |

| 6 | Extract with ethyl acetate | Separate organic phase |

| 7 | Wash organic layer sequentially with water, dilute HCl (5%), saturated NaHCO3, and water | Remove impurities and residual catalysts |

| 8 | Dry organic phase and concentrate to obtain product | Yields >95%, purity >98% |

Halogenation of 3-Methylbenzoic Acid Derivatives

Comparative Analysis of Preparation Methods

Summary Table of Preparation Methods for this compound

| Step | Method/Conditions | Key Reagents/Notes | Yield/Purity |

|---|---|---|---|

| Halogenation | N-iodosuccinimide (NIS), bromine source, acidic aqueous medium, 5–10 °C | Starting from 3-methylbenzoic acid or o-bromobenzoic acid | ~72% for iodination step |

| Conversion to Acid Chloride | Thionyl chloride in toluene, 50 °C, 3–5 h | Prepares acid chloride intermediate | ~90% yield |

| Reduction to Benzyl Alcohol (optional intermediate) | Sodium borohydride in ethanol, 0–10 °C, 5–20 h | For further functionalization if needed | ~80% yield |

| Esterification | Dimethyl carbonate, DABCO catalyst, reflux 90–95 °C, 10–24 h | Environmentally friendly, recyclable reagents | >95% yield, >98% purity |

| Alternative Esterification | Methanol, sulfuric acid catalyst, 110 °C, 4 h | Classical method, harsher conditions | Moderate to high yield |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-iodo-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of 2-bromo-6-iodo-3-methylbenzoic acid.

Reduction: Formation of 2-bromo-6-iodo-3-methylbenzyl alcohol.

Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

Methyl 2-bromo-6-iodo-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-iodo-3-methylbenzoate depends on its chemical structure and the nature of its interactions with other molecules. The presence of bromine and iodine atoms can influence its reactivity and binding affinity with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-bromo-3-methylbenzoate

- Methyl 2-iodo-3-methylbenzoate

- Methyl 3-bromo-2-iodobenzoate

Uniqueness

Methyl 2-bromo-6-iodo-3-methylbenzoate is unique due to the specific positions of the bromine and iodine atoms on the benzene ring This unique substitution pattern can lead to distinct chemical properties and reactivity compared to other similar compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.